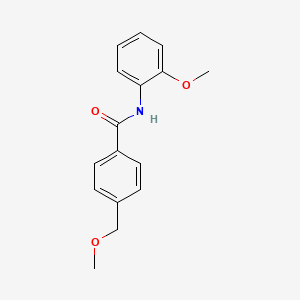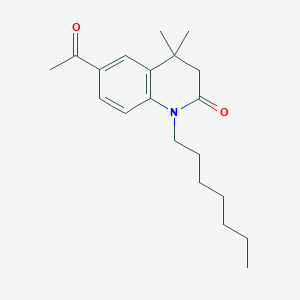![molecular formula C7H5BrN2S B8670181 2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B8670181.png)
2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in organic synthesis .
Preparation Methods
The synthesis of 2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of ortho-amino (diisopropyldithiocarbamato) pyridine with carboxylic acid and phosphorus oxychloride . This method provides reasonable yields and is widely used in laboratory settings. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher efficiency .
Chemical Reactions Analysis
2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nucleophiles like amines and thiols, as well as oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to its observed biological activities . The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine can be compared with other similar compounds, such as:
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the substitution pattern on the thiazole and pyridine rings.
Thiazolo[3,2-a]pyrimidines: These compounds have a different annulation pattern but exhibit similar pharmacological activities.
Pyrano[2,3-d]thiazoles: These compounds have a fused pyran ring and are used in similar applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Properties
Molecular Formula |
C7H5BrN2S |
|---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H5BrN2S/c8-4-6-10-5-2-1-3-9-7(5)11-6/h1-3H,4H2 |
InChI Key |
BFOYAKWJZDQQSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


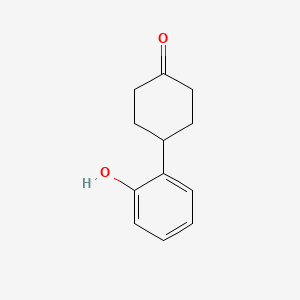

![2-(4-Hydroxy-2-methoxyphenyl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B8670107.png)
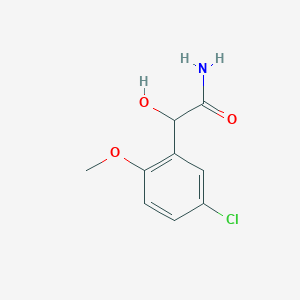
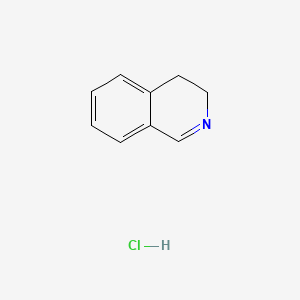
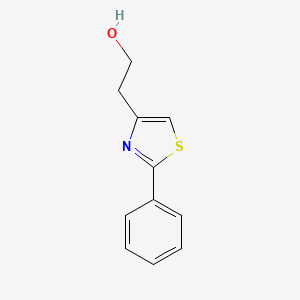
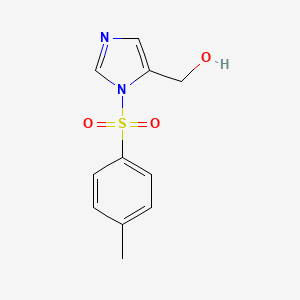

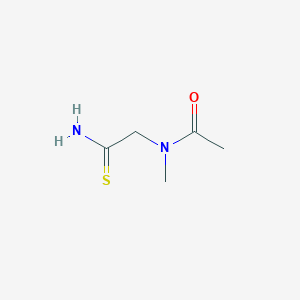

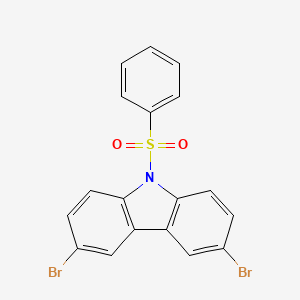
![N-[2-(dimethylamino)ethyl]-N-methyl-N-(5-nitro-2-pyridinyl)amine](/img/structure/B8670169.png)
